N-(5-tert-butyl-2-hydroxyphenyl)-2-chloroacetamide
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Overview
Description
N-(5-tert-butyl-2-hydroxyphenyl)-2-chloroacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a tert-butyl group, a hydroxyphenyl group, and a chloroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-tert-butyl-2-hydroxyphenyl)-2-chloroacetamide typically involves the reaction of 5-tert-butyl-2-hydroxyaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
5-tert-butyl-2-hydroxyaniline+chloroacetyl chloride→this compound+HCl
The reaction is typically conducted in an organic solvent, such as dichloromethane, at a low temperature to control the reaction rate and minimize side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-(5-tert-butyl-2-hydroxyphenyl)-2-chloroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetamide moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction Reactions: The amide group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., methylamine) and thiols (e.g., thiophenol). These reactions are typically carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as ethanol.
Oxidation Reactions: Oxidizing agents, such as potassium permanganate or hydrogen peroxide, are used under acidic or basic conditions.
Reduction Reactions: Reducing agents, such as lithium aluminum hydride or sodium borohydride, are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: The major products are N-substituted derivatives of the original compound.
Oxidation Reactions: The major products are quinone derivatives.
Reduction Reactions: The major products are amines.
Scientific Research Applications
N-(5-tert-butyl-2-hydroxyphenyl)-2-chloroacetamide has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential analgesic and anti-inflammatory properties.
Materials Science: It is used in the development of polymers and resins with enhanced thermal stability and mechanical properties.
Biological Studies: It is used as a probe to study enzyme-substrate interactions and to investigate the mechanisms of enzyme inhibition.
Mechanism of Action
The mechanism of action of N-(5-tert-butyl-2-hydroxyphenyl)-2-chloroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the active site. This inhibition can occur through various pathways, including competitive, non-competitive, and uncompetitive inhibition.
Comparison with Similar Compounds
Similar Compounds
- N-(5-tert-butyl-2-hydroxyphenyl)-2-bromoacetamide
- N-(5-tert-butyl-2-hydroxyphenyl)-2-iodoacetamide
- N-(5-tert-butyl-2-hydroxyphenyl)-2-fluoroacetamide
Uniqueness
N-(5-tert-butyl-2-hydroxyphenyl)-2-chloroacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the chloroacetamide moiety allows for versatile chemical modifications, while the tert-butyl and hydroxyphenyl groups provide steric hindrance and electronic effects that influence the compound’s reactivity and stability.
Properties
IUPAC Name |
N-(5-tert-butyl-2-hydroxyphenyl)-2-chloroacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-12(2,3)8-4-5-10(15)9(6-8)14-11(16)7-13/h4-6,15H,7H2,1-3H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDWWQQMZDCXDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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